4-[(4-Methoxyphenyl)amino]benzenediazonium
Overview
Description
4-[(4-Methoxyphenyl)amino]benzenediazonium is an organic compound with the molecular formula C13H12N3O+. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. The presence of the methoxy group on the phenyl ring and the amino group on the benzene ring makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)amino]benzenediazonium typically involves the diazotization of 4-[(4-Methoxyphenyl)amino]aniline. This process includes the reaction of the aniline derivative with nitrous acid, which is usually generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt .
Industrial Production Methods
On an industrial scale, the production of diazonium salts like this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to maintain the stringent temperature control and to handle the potentially hazardous reagents safely .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)amino]benzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents like halides, hydroxyl groups, or alkoxy groups.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes, which are widely used in the textile industry.
Common Reagents and Conditions
Substitution Reactions: Reagents like copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are used in Sandmeyer reactions to replace the diazonium group with a halide.
Coupling Reactions: Phenols and aromatic amines are typical coupling partners in the presence of a base like sodium hydroxide (NaOH) to form azo compounds.
Major Products Formed
Substitution Reactions: Products include halogenated aromatic compounds, phenols, and alkoxybenzenes.
Coupling Reactions: The major products are azo dyes, which have applications in various industries.
Scientific Research Applications
4-[(4-Methoxyphenyl)amino]benzenediazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the preparation of azo dyes.
Biology: Azo dyes derived from this compound are used in biological staining and as indicators in various biochemical assays.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)amino]benzenediazonium in chemical reactions involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as an electrophile, facilitating the attack by nucleophiles such as phenols and amines. This reactivity is harnessed in the synthesis of azo compounds and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methylbenzenediazonium
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyanilino)methyl]phenol
Uniqueness
4-[(4-Methoxyphenyl)amino]benzenediazonium is unique due to the presence of both the methoxy and amino groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of azo dyes and other complex organic molecules .
Properties
IUPAC Name |
4-(4-methoxyanilino)benzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3O/c1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10/h2-9,15H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTTXQSHPXIRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861709 | |
Record name | 4-(4-Methoxyanilino)benzene-1-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32445-13-9 | |
Record name | 4-[(4-Methoxyphenyl)amino]benzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32445-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((4-Methoxyphenyl)amino)benzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-methoxyphenyl)amino]benzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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